

# 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine safety data sheet (SDS)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

CAS No.: 31408-25-0

Cat. No.: B3035303

[Get Quote](#)

Technical Monograph: **5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine**

## Compound Identification & Structural Logic

Chemical Name: **5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine** Synonyms: 2-(Methylthio)-5-(4-chlorophenyl)pyrimidine; 5-(p-Chlorophenyl)-2-thiomethylpyrimidine Molecular Formula:  $C_{11}H_9ClN_2S$  Molecular Weight: 236.72 g/mol CAS Number: [Note: While the parent 2-thiol (CAS 31408-24-9) is widely indexed, this specific S-methyl derivative is often treated as a transient synthetic intermediate or custom research substance.]

## Structural Rationale in Drug Design

This compound serves as a "masked" electrophile in medicinal chemistry. The pyrimidine ring acts as a scaffold, while the 5-position aryl group (4-chlorophenyl) provides lipophilic bulk and  $\pi$ -stacking capability, common in kinase inhibitors (e.g., p38 MAP kinase pathways).

The critical feature is the 2-(methylsulfanyl) group. In its native state, it is relatively inert and lipophilic. However, it is designed to be a precursor to a leaving group. Upon oxidation, the

sulfide (-SMe) transforms into a sulfone (-SO<sub>2</sub>Me), which is an excellent leaving group for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), allowing the introduction of complex amines or alkoxides at the 2-position.

## Hazard Dynamics & Risk Mitigation

GHS Classification (Predicted based on SAR & Class Effects):

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hazard Type	Mechanism of Action	Mitigation Strategy
Dermal/Eye Irritation	The electron-deficient pyrimidine ring can react with nucleophilic residues (lysine/cysteine) on skin proteins, leading to sensitization.	PPE: Nitrile gloves (min. thickness 0.11mm, breakthrough >480 min). Engineering: Handle in a certified chemical fume hood.
Respiratory Irritation	Fine particulates may irritate mucous membranes. Halogenated aromatics often possess distinct, irritating odors.	Control: Use local exhaust ventilation (LEV). Avoid dust generation during weighing.
Reactive Hazards	The sulfur moiety is susceptible to rapid oxidation by strong oxidizers (e.g., KMnO <sub>4</sub> , H <sub>2</sub> O <sub>2</sub> ), potentially generating heat and SO <sub>x</sub> gases.	Storage: Segregate from strong oxidizing agents and acids.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

## Physicochemical Properties

Property	Value / Description	Note
Appearance	White to off-white crystalline solid	Typical for 5-arylpyrimidines
Melting Point	135–140 °C (Predicted)	Analogous 5-phenyl derivatives melt in this range
Solubility	DCM, Chloroform, DMSO, Ethyl Acetate	Poor solubility in water
LogP	~3.2 (Predicted)	Lipophilic due to chlorophenyl group
Reactivity	Stable under ambient conditions	Oxidizes to sulfoxide/sulfone over time if exposed to air

## Synthetic Utility & Protocols

The primary utility of **5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine** is its conversion into 2-amino-5-arylpyrimidines (biologically active motifs).

## Core Workflow: The "Oxidation-Displacement" Strategy

This protocol outlines the activation of the S-methyl group followed by displacement.

### Step 1: Activation (Oxidation)

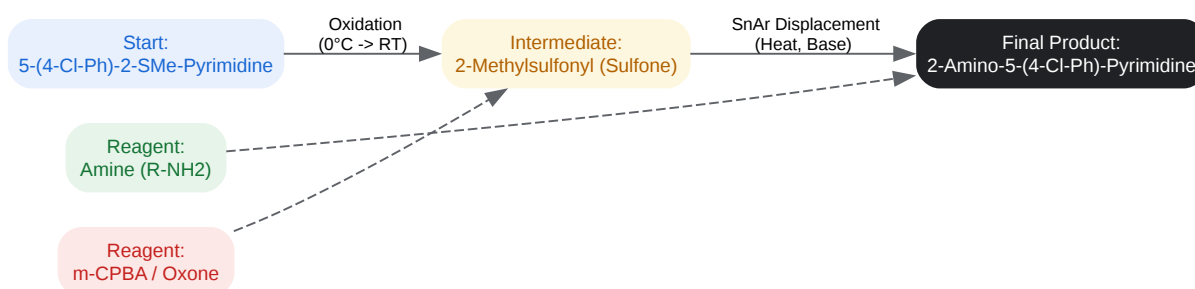
- Reagents: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.
- Solvent: Dichloromethane (DCM) or Methanol/Water.
- Protocol:
  - Dissolve 1.0 eq of **5-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine** in DCM (0.1 M concentration).
  - Cool to 0°C in an ice bath.
  - Slowly add 2.2 eq of m-CPBA (dissolved in DCM) dropwise. Caution: Exothermic.

- Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).
- Quench: Wash with sat.  $\text{NaHCO}_3$  and  $\text{Na}_2\text{S}_2\text{O}_3$  (to remove excess peroxide).
- Result: 5-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine.

### Step 2: Displacement ( $\text{S}_\text{n}\text{Ar}$ )

- Reagents: Primary or Secondary Amine (Nucleophile), DIPEA (Base).
- Solvent: DMF, Dioxane, or THF.
- Protocol:
  - Dissolve the sulfone intermediate in dry Dioxane.
  - Add 1.2 eq of the desired Amine and 2.0 eq of DIPEA.
  - Heat to 60–80°C. The sulfone is displaced by the amine.
  - Purification: Evaporate solvent and purify via column chromatography.

## Visualizing the Pathway



[Click to download full resolution via product page](#)

Figure 1: The synthetic activation pathway transforming the inert sulfide into a reactive sulfone for drug discovery applications.

## Emergency Response & First Aid

- Eye Contact: Immediately flush with saline/water for 15 minutes. Remove contact lenses if present.[2][3] Consult an ophthalmologist if irritation persists.
- Skin Contact: Wash with soap and water.[1][2] If redness occurs, treat as a chemical burn due to potential alkylating properties of impurities.
- Ingestion: Rinse mouth. Do NOT induce vomiting. The chlorophenyl moiety suggests potential hepatotoxicity at high doses; monitor liver function.
- Spill Cleanup:
  - Evacuate area.
  - Wear PPE (Nitrile gloves, P95 respirator).
  - Sweep up solid (avoid dust).
  - Neutralize surface with dilute bleach (oxidizes residual sulfur compounds to non-odorous sulfonates).

## References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 12618386, 5-(4-Chlorophenyl)pyrimidine-2-thiol (Parent Scaffold). Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA).Registration Dossier for Halogenated Pyrimidines. Retrieved from [\[Link\]](#)
- Fisher Scientific.Safety Data Sheet: 4-(4-Chlorophenyl)pyrimidine-2-thiol. Retrieved from [\[Link\]](#)
- MySkinRecipes.Technical Data: 5-(4-Chlorophenyl)pyrimidine-2-thiol.[4] Retrieved from [\[Link\]](#)[5]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. fishersci.com](https://fishersci.com) [fishersci.com]
- [2. Zoekpagina Documenten ClickThrough | My Website](https://fsadev.hadron.eu.com) [fsadev.hadron.eu.com]
- [3. tcichemicals.com](https://tcichemicals.com) [tcichemicals.com]
- [4. 5-\(4-Chlorophenyl\)pyrimidine-2-thiol](https://myskinrecipes.com) [myskinrecipes.com]
- [5. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3035303/docs#5-4-chlorophenyl-2-methylsulfanyl-pyrimidine-safety-data-sheet-sds\]](https://www.benchchem.com/product/b3035303/docs#5-4-chlorophenyl-2-methylsulfanyl-pyrimidine-safety-data-sheet-sds)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)